3-Bromoperylene
Overview
Description
3-Bromoperylene is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon known for its stable and highly conjugated structure. The introduction of bromine atoms into the perylene core can significantly alter its chemical and physical properties, making it a valuable compound in various applications, including the development of dyes, organic semiconductors, and photophysical studies .
Synthesis Analysis
The synthesis of 3-bromoperylene and its derivatives has been achieved through various methods. One approach involves the selective bromination of perylene diimides under mild conditions, which allows for the controlled mono- and dibromination of the compounds . Another method employs a scalable and robust synthesis starting from commercially available perylene tetracarboxylic bisanhydride to obtain regioisomerically pure 1,7-dibromoperylene derivatives . Additionally, the Hundsdiecker reaction has been optimized to synthesize 3,4,9,10-tetrabromoperylenes, which can be further reacted to produce various octasubstituted perylenes with different optical and redox properties .
Molecular Structure Analysis
The molecular structure of brominated perylene derivatives has been elucidated using techniques such as single-crystal X-ray analysis. For instance, the structure of 1,7-3b, a dibrominated perylene derivative, has been determined, revealing the impact of bromination on the perylene core . Computational studies using density functional theory (DFT) have also been conducted to investigate the rotation of imide substituents in perylene diimides and the aromatic core twist in brominated PDIs .
Chemical Reactions Analysis
Brominated perylene derivatives are versatile intermediates that can undergo further chemical transformations. For example, the 1,7-dibromoperylene derivatives allow for the attachment of various substituents at different positions on the perylene core . The substitution of bromine atoms with other functional groups, such as phenoxy groups, has been shown to be effective, expanding the range of possible chemical modifications . Additionally, the synthesis of 3-bromoperylene followed by oxidative cyclodehydrogenation can lead to different products depending on the reagents used, demonstrating the reactivity and potential for structural diversity .
Physical and Chemical Properties Analysis
The introduction of bromine atoms into the perylene structure influences its physical and chemical properties. The photophysical properties of bromoperylenes, such as fluorescence and intersystem crossing quantum yields, have been studied, showing that bromination can lead to spectral shifts and changes in fluorescence efficiency . The electronic and optical properties of brominated perylenes differ from those of the parent perylene, as evidenced by UV-Vis spectral analysis and HOMO-LUMO calculations . These altered properties are crucial for the application of bromoperylenes in electronic materials and optical sensors .
Scientific Research Applications
Application in Chemical Science
- Specific Scientific Field: Chemical Science .
- Summary of the Application: 3-Bromoperylene is used in the synthesis of tetra-donor or acceptor-substituted ortho-perylenes . These compounds display four reversible oxidations or reductions, an unprecedented behavior for monomeric perylene derivatives .
- Methods of Application or Experimental Procedures: The synthesis involves regioselective Ir-catalyzed C–H borylation and subsequent reactions . Strong π-donors and acceptors are introduced at the 2,5,8,11-positions of perylene . This leads to the incorporation of four donor diphenylamine (DPA) or four acceptor Bmes 2 (mes = 2,4,6-Me 3 C 6 H 2) moieties .
- Results or Outcomes: The resulting compounds can be reversibly oxidized or reduced four times . Spectroelectrochemical measurements show NIR absorptions up to 3000 nm for the mono-cation radical of (DPA)4-Per . Both (DPA)4-Per and (Bmes2)4-Per derivatives possess unusually long intrinsic singlet lifetimes ( τ0 ), e.g., 94 ns for the former one . The compounds are emissive in solution, thin films, and the solid state, with apparent Stokes shifts that are exceptionally large for perylene derivatives .
Sure, here is another application of 3-Bromoperylene in the field of Chemical Science :
Spin Communication in Photoexcited Perylene–Nitroxide Dyads
- Specific Scientific Field: Chemical Science .
- Summary of the Application: 3-Bromoperylene is used in the study of spin communication in molecular frameworks, specifically in photogenerated triplet–radical systems . These systems provide an ideal platform for the study of the factors controlling spin communication in molecular frameworks .
- Methods of Application or Experimental Procedures: The study involves the use of transient electron paramagnetic resonance (EPR) techniques . Three perylene–nitroxide dyads that only differ with respect to the position where the nitroxide radical is attached to the perylene core are investigated .
- Results or Outcomes: The results from transient UV-vis and EPR experiments reveal major differences in the excited state properties of the three dyads . These include their triplet state formation yield, excited state deactivation kinetics, and spin coherence times . Spectral simulations and quantum chemical calculations are used to rationalise these findings .
Future Directions
3-Bromoperylene has potential applications in various fields. For instance, it has been used in the fabrication of DNA-surfactant-dye thin films with tunable optical properties, suitable for biocompatible displays and data encryption . Another study reported its use in the photoreduction of aryl halides via a sensitized TTA mechanism . These findings suggest that 3-Bromoperylene could have promising applications in the fields of materials science and organic synthesis.
properties
IUPAC Name |
3-bromoperylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMCEWKAPSTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473295 | |
Record name | 3-bromoperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoperylene | |
CAS RN |
23683-68-3 | |
Record name | 3-bromoperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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